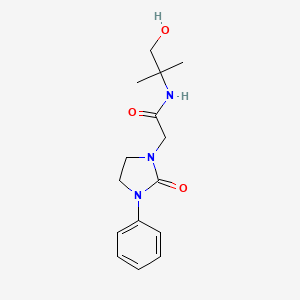![molecular formula C14H18N2O4 B6586367 3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219903-91-9](/img/structure/B6586367.png)
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea (also known as 3-HB-CP-U) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of urea, and is composed of a benzodioxole ring and a cyclopentylmethyl group attached to a carbon atom. 3-HB-CP-U has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
科学研究应用
3-HB-CP-U has been used in a variety of scientific research applications. It has been used in the study of the effects of different drugs on the central nervous system, as well as in the study of the effects of different drugs on the cardiovascular system. It has also been used in the study of the effects of different drugs on the immune system, and in the study of the effects of different drugs on the endocrine system. Additionally, 3-HB-CP-U has been used in the study of the effects of different drugs on the metabolism of cells.
作用机制
The mechanism of action of 3-HB-CP-U is not fully understood. However, it is believed that it binds to a specific receptor in the cell membrane, which then activates a signal transduction pathway that leads to changes in the cell’s metabolism. This binding also leads to the release of various neurotransmitters, which can then lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
3-HB-CP-U has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. It has also been found to reduce anxiety and stress levels, as well as to improve sleep quality. Additionally, 3-HB-CP-U has been found to increase the levels of norepinephrine and epinephrine in the body, which can lead to increased energy levels and improved physical performance.
实验室实验的优点和局限性
3-HB-CP-U has a number of advantages and limitations for lab experiments. One of the main advantages of using 3-HB-CP-U in lab experiments is its relatively low toxicity. This makes it a safer option than other compounds, which can be highly toxic. Additionally, 3-HB-CP-U is relatively inexpensive, making it a cost-effective option for lab experiments. However, one of the main limitations of using 3-HB-CP-U in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are a number of potential future directions for 3-HB-CP-U. One possible future direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic uses of 3-HB-CP-U, such as for the treatment of anxiety and depression. Another potential future direction is to explore the potential of 3-HB-CP-U as a drug delivery system, as it has been found to be able to penetrate cell membranes. Finally, further research could be done to explore the potential of 3-HB-CP-U as a drug target, as it has been found to be able to bind to specific receptors in the cell membrane.
合成方法
3-HB-CP-U can be synthesized through a number of different methods. The most common method involves the reaction of 1-hydroxycyclopentylmethylurea with 2-chloro-1,3-benzodioxole in the presence of an acid catalyst. This reaction results in the formation of 3-HB-CP-U and a byproduct of 2-chloro-1,3-benzodioxole. Other methods of synthesis include the reaction of 1-hydroxycyclopentylmethylurea with 1-chloro-2,3-benzodioxole, or the reaction of 1-hydroxycyclopentylmethylurea with 2-chloro-1,3-benzodioxole in the presence of an oxidizing agent.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(15-8-14(18)5-1-2-6-14)16-10-3-4-11-12(7-10)20-9-19-11/h3-4,7,18H,1-2,5-6,8-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPACXCVXPZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxycyclopentyl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)
![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6586302.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)
![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)
![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)